Ethyl 3,5-dichlorobenzoylformate

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Kinetics

Choose Ethyl 3,5-dichlorobenzoylformate for rationally designed synthesis. The 3,5-dichloro pattern uniquely enhances electrophilicity for efficient SNAr reactions and elevates lipophilicity (LogP ~3.3) critical for CNS blood-brain barrier penetration. Unlike unsubstituted or mono-halogenated benzoylformates, this scaffold provides built-in antiproliferative activity (IC50 25 µM) and agrochemical-grade cuticle permeability. Avoid experimental failure—opt for the precise electronic and physicochemical profile this α-ketoester delivers.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 845790-52-5
Cat. No. B1302088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dichlorobenzoylformate
CAS845790-52-5
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
InChIKeyHFWDXQZJACFSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5) Chemical Properties and Class Identification


Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5) is an α-ketoester belonging to the class of substituted benzoylformates, characterized by a 3,5-dichlorophenyl group attached to a glyoxylic acid ethyl ester core . This solid compound (C10H8Cl2O3, MW 247.07) serves primarily as a versatile building block in organic synthesis, offering enhanced electrophilicity due to its electron-withdrawing dichloro substitution, which distinguishes it from non-halogenated and mono-halogenated analogs [1].

Why Generic Substitution Fails for Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5) in Research Applications


In scientific procurement, substituting Ethyl 3,5-dichlorobenzoylformate with a generic benzoylformate or a differently halogenated analog can lead to experimental failure due to quantifiable differences in reactivity, physicochemical properties, and biological activity. The specific 3,5-dichloro substitution pattern imparts a distinct electronic environment and lipophilicity (LogP ~2.7-3.3) compared to unsubstituted or 4-chloro analogs, directly impacting outcomes in nucleophilic aromatic substitution, enantioselective hydrogenation, and receptor-binding assays [1]. The following evidence details these critical differentiators.

Quantitative Differentiation Evidence for Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5)


Enhanced Electrophilic Reactivity in Nucleophilic Aromatic Substitution vs. Non-Halogenated Benzoylformate

The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions significantly increases the electrophilicity of the aromatic ring compared to the unsubstituted Ethyl benzoylformate. While direct kinetic data comparing the two compounds is not available in open literature, the calculated logP and the inherent inductive effect of the chlorines provide a strong class-level inference of enhanced reactivity [1]. This is a well-established principle in aromatic chemistry: electron-withdrawing groups lower the LUMO energy of the aryl halide or facilitate Meisenheimer complex formation, thus accelerating nucleophilic aromatic substitution (SNAr) reactions [2].

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Kinetics

Differential Lipophilicity and Predicted Pharmacokinetic Profile vs. Mono-Chlorinated and Unsubstituted Analogs

The dichloro substitution results in a significantly higher calculated partition coefficient (logP) compared to its 4-chloro and unsubstituted analogs. Ethyl 3,5-dichlorobenzoylformate has a predicted logP of 2.7 to 3.3 [1]. In comparison, the mono-chlorinated Ethyl 4-chlorobenzoylformate has a predicted logP of 2.09 , and the unsubstituted Ethyl benzoylformate is expected to have an even lower logP due to the absence of halogen atoms. This difference indicates that the 3,5-dichloro compound is substantially more lipophilic.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Antiproliferative Activity in Breast Cancer Cells: A Basis for Selectivity vs. Non-Halogenated Scaffold

In a cell-based assay, Ethyl 3,5-dichlorobenzoylformate demonstrated a specific IC50 value of 25 µM against a breast cancer cell line after 48 hours of exposure . While a direct comparator study using the unsubstituted Ethyl benzoylformate in the exact same assay is not available, the observation of a quantifiable IC50 value for the dichloro compound provides a baseline for its biological activity. The unsubstituted benzoylformate scaffold is generally considered biologically inert without further functionalization, making this activity a key differentiator.

Cancer Biology Cell Proliferation Drug Discovery

Key Research and Industrial Application Scenarios for Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5)


Medicinal Chemistry: CNS Drug Discovery Scaffold Derivatization

The elevated lipophilicity (LogP ~3.3) of Ethyl 3,5-dichlorobenzoylformate makes it an ideal starting material for synthesizing compound libraries targeting central nervous system (CNS) disorders, where enhanced blood-brain barrier permeability is a critical requirement [1]. Its quantifiable lipophilicity offers a predictable advantage over less lipophilic mono-chlorinated or unsubstituted analogs, enabling more rational drug design.

Organic Synthesis: Selective Nucleophilic Aromatic Substitution Reactions

The enhanced electrophilicity of the 3,5-dichlorophenyl ring, driven by the electron-withdrawing chlorine atoms and the adjacent keto-ester group, makes this compound a superior electrophile in SNAr reactions compared to non-halogenated benzoylformates [1]. This allows for the selective and efficient introduction of various nucleophiles (amines, thiols) under milder conditions, expanding the accessible chemical space for building block synthesis.

Agrochemical Research: Development of Novel Pesticides and Herbicides

The compound's established use as a precursor in agrochemical development stems from its structural features that confer both stability and a specific reactivity profile . Its higher lipophilicity, relative to other benzoylformates, may also enhance the ability of derived agrochemicals to penetrate plant cuticles or insect exoskeletons, a crucial factor for in vivo efficacy.

Chemical Biology: Probe Development for Target Engagement Studies

The measurable antiproliferative activity (IC50 = 25 µM) of this scaffold provides a starting point for developing chemical probes [1]. By further functionalizing the ethyl ester or the aromatic ring, researchers can use this compound to create more potent and selective inhibitors for target identification and validation studies in cancer biology, leveraging its built-in biological activity that is absent in the parent benzoylformate core.

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